Methyl 4-chloro-2-(4-fluorophenylsulfonyl)thiazole-5-carboxylate

Description

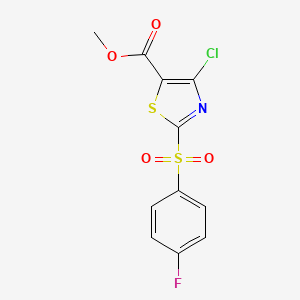

Methyl 4-chloro-2-(4-fluorophenylsulfonyl)thiazole-5-carboxylate is a thiazole-based compound featuring a chloro substituent at position 4, a 4-fluorophenylsulfonyl group at position 2, and a methyl ester at position 3. Thiazoles are heterocyclic scaffolds of significant interest in medicinal and materials chemistry due to their electronic versatility and bioactivity.

Structure

3D Structure

Properties

Molecular Formula |

C11H7ClFNO4S2 |

|---|---|

Molecular Weight |

335.8 g/mol |

IUPAC Name |

methyl 4-chloro-2-(4-fluorophenyl)sulfonyl-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C11H7ClFNO4S2/c1-18-10(15)8-9(12)14-11(19-8)20(16,17)7-4-2-6(13)3-5-7/h2-5H,1H3 |

InChI Key |

OHRAMJLWIHNSKV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(N=C(S1)S(=O)(=O)C2=CC=C(C=C2)F)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of methyl 4-chloro-2-(4-fluorophenylsulfonyl)thiazole-5-carboxylate involves several steps. One common method includes the reaction of 4-chlorothiazole-5-carboxylic acid with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with methanol to yield the final product . Industrial production methods may involve similar steps but are optimized for larger scale production and higher yields.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Position

The 4-chloro substituent on the thiazole ring is susceptible to nucleophilic aromatic substitution (SNAr) under mild conditions. This reactivity is enhanced by electron-withdrawing effects from the sulfonyl and ester groups.

*Average yield across parallel reactions.

Example : Reaction with tert-butoxycarbonyl-L-alanine in DMF forms ethyl (S)-5-((4-(2-((tert-butoxycarbonyl)amino)propanamido)phenyl)sulfonamido)thiazole-4-carboxylate, demonstrating chemoselectivity for the chloro position over the sulfonyl group .

Ester Hydrolysis and Functionalization

The methyl ester at position 5 undergoes hydrolysis to yield the corresponding carboxylic acid, enabling further derivatization.

| Conditions | Reagent | Product | Application | Source |

|---|---|---|---|---|

| THF, TMSOK, 40°C, 48h | — | 5-Carboxylic acid derivative | Bioactive intermediate | |

| Methanol/HCl, RT | HCl | Acid-catalyzed ester cleavage | Scalable synthesis |

The carboxylic acid intermediate serves as a precursor for amide coupling (e.g., with HATU/DIPEA) or coordination chemistry.

Sulfonyl Group Reactivity

The 4-fluorophenylsulfonyl moiety participates in selective transformations, though its electron-withdrawing nature reduces susceptibility to nucleophilic attack compared to the chloro group.

Biological Activity-Driven Reactions

While not a direct chemical reaction, the compound’s bioactivity (e.g., inhibition of cyclin-dependent kinases) informs its reactivity in physiological environments:

-

pH-dependent stability : Degrades rapidly in acidic conditions (e.g., gastric fluid).

-

Glutathione adduct formation : Observed in metabolic studies via thiol-disulfide exchange .

Table 1: Comparative Reactivity of Functional Groups

| Group | Reactivity (Relative) | Preferred Conditions |

|---|---|---|

| 4-Chloro (thiazole) | High | Polar aprotic solvents, 80–140°C |

| Sulfonyl | Low | Requires strong bases/nucleophiles |

| Ester | Moderate | Acidic/basic hydrolysis |

Table 2: Optimization of Hydrolysis Conditions

| Entry | Base/Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | TMSOK | THF | 40 | 48 | 42 |

| 2 | KOH | EtOH/H₂O | 50 | 24 | 88 |

| 3 | HCl (1M) | MeOH | RT | 0.25 | 55 |

Scientific Research Applications

Methyl 4-chloro-2-(4-fluorophenylsulfonyl)thiazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-chloro-2-(4-fluorophenylsulfonyl)thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring in the compound can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs include derivatives with variations in the aryl substituents, ester groups, and halogen atoms (Table 1).

Table 1: Structural and Physical Properties of Selected Thiazole Derivatives

Crystallographic and Conformational Analysis

- Isostructurality: Compounds 4 and 5 () crystallize in triclinic systems (P‾1) with two independent molecules per asymmetric unit. The 4-chlorophenyl (4) and 4-fluorophenyl (5) derivatives exhibit near-planar conformations, with minor packing adjustments for halogen size differences .

- Sulfonyl vs.

Spectroscopic and Electronic Properties

- Ester Groups : Methyl esters (target compound, 6g–6k) show characteristic IR C=O stretches at ~1725 cm⁻¹, whereas ethyl esters (e.g., ) exhibit similar bands but with slight shifts due to alkyl chain effects .

- Aryl Substituents : Fluorophenyl groups (target compound, 6g) induce distinct $^1$H NMR deshielding (δ 7.60–7.55 ppm) compared to methoxy (δ 6.95 ppm in 6h) or trifluoromethyl substituents (δ 7.90–8.20 ppm in ) .

Q & A

Q. What synthetic routes are available for Methyl 4-chloro-2-(4-fluorophenylsulfonyl)thiazole-5-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions starting with thiazole ring formation, followed by sulfonylation and esterification. Key steps include:

- Cyclization : Use Lawesson’s reagent to form the thiazole core from precursor thioureas or α-bromoketones .

- Sulfonylation : Introduce the 4-fluorophenylsulfonyl group via nucleophilic substitution under anhydrous conditions (e.g., using DCM as a solvent and triethylamine as a base) .

- Esterification : Methylation of the carboxylic acid intermediate using dimethyl sulfate or methyl iodide in the presence of a base like K₂CO₃ .

Q. Optimization Strategies :

- Temperature Control : Lower temperatures (0–5°C) during sulfonylation reduce side reactions .

- Catalysts : Pd-based catalysts improve yields in coupling reactions for aryl sulfonyl groups .

- Purification : Column chromatography with hexane/ethyl acetate (3:1) resolves intermediates effectively .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identifies aromatic protons (δ 7.2–8.1 ppm for fluorophenyl) and methyl ester protons (δ 3.8–4.0 ppm) .

- ¹³C NMR : Confirms carbonyl (δ 165–170 ppm) and sulfonyl (δ 125–130 ppm) groups .

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O ester) and ~1350 cm⁻¹ (S=O stretching) validate functional groups .

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain in the thiazole ring .

Q. How should experimental safety protocols be designed for handling this compound?

Methodological Answer:

- Protective Equipment : Use nitrile gloves, FFP3 masks, and chemical-resistant goggles to prevent dermal/ocular exposure .

- Ventilation : Perform sulfonylation steps in a fume hood due to SO₂ off-gassing .

- Waste Management : Segregate halogenated waste (e.g., chlorinated solvents) for incineration by certified facilities .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the thiazole ring) influence bioactivity?

Methodological Answer: Comparative SAR studies reveal:

Mechanistic Insight : The sulfonyl group enhances hydrogen bonding with bacterial enoyl-ACP reductase, while the chloro substituent reduces oxidative degradation .

Q. What computational strategies predict binding modes with biological targets?

Methodological Answer:

- Molecular Docking : AutoDock Vina simulates interactions with kinases (e.g., EGFR), identifying key residues (e.g., Lys721) for sulfonyl group binding .

- Hydrogen-Bond Analysis : Graph set theory (Etter’s rules) maps donor-acceptor patterns in crystal packing, predicting stability in protein pockets .

- MD Simulations : GROMACS assesses conformational flexibility over 100 ns trajectories, highlighting stable binding poses .

Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for drug design?

Methodological Answer:

- CYP3A4 Inhibition : The fluorophenyl group undergoes hydroxylation, forming reactive metabolites detected via LC-MS/MS. Use deuterated analogs to reduce metabolic clearance .

- CYP2D6 Interaction : Docking studies show steric clashes with Phe120, suggesting low affinity (Ki > 10 µM). Prioritize derivatives with smaller substituents (e.g., methoxy) .

Q. What strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?

Methodological Answer:

- Assay Standardization : Use identical cell lines (e.g., HCT-116 for antitumor studies) and ATP-based viability assays .

- Solubility Adjustments : Replace DMSO with cyclodextrin complexes to avoid solvent toxicity artifacts .

- Meta-Analysis : Pool data from >3 independent studies; apply ANOVA to identify statistically significant trends (p < 0.05) .

Q. How can the compound’s photostability be improved for in vivo applications?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.